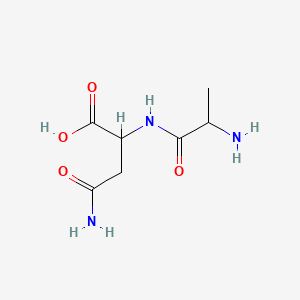

dl-Alanyl-dl-asparagine

CAS No.: 20051-99-4

Cat. No.: VC13320202

Molecular Formula: C7H13N3O4

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20051-99-4 |

|---|---|

| Molecular Formula | C7H13N3O4 |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |

| Standard InChI Key | CCUAQNUWXLYFRA-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC(CC(=O)N)C(=O)O)N |

| Canonical SMILES | CC(C(=O)NC(CC(=O)N)C(=O)O)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of dl-Alanyl-dl-asparagine is 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid, reflecting its peptide bond linkage between alanine and asparagine . The molecule features:

-

An alanine residue with a chiral center (dl-configuration).

-

An asparagine moiety containing a carboxamide group.

-

Hydrogen-bonding sites from amino and carbonyl groups, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.20 g/mol | |

| Density | 1.355 g/cm³ | |

| Boiling Point | 595.6°C (predicted) | |

| pKa | 2.95 (predicted) | |

| Solubility | Water-soluble, varies in organics |

Spectroscopic and Thermodynamic Data

Studies on the dissolution thermodynamics in water-amide mixtures reveal:

-

Enthalpy of Solution (): Ranges from -15.2 to -8.4 kJ/mol in formamide-water systems .

-

Transfer Enthalpy (): Positive values indicate preferential solvation by organic components .

Synthesis and Industrial Production

Laboratory Synthesis

dl-Alanyl-dl-asparagine is synthesized via peptide bond formation between dl-alanine and dl-asparagine. Common methods include:

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).

-

Protection Strategies: tert-Butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .

Industrial-Scale Production

-

Solid-Phase Peptide Synthesis (SPPS): Enables high-purity yields using automated systems.

-

Liquid-Phase Peptide Synthesis (LPPS): Cost-effective for bulk production, though purification challenges persist.

Biological Activities and Mechanisms

Role in Amino Acid Metabolism

Asparagine synthetase (ASNS) catalyzes asparagine biosynthesis from aspartate and glutamine. dl-Alanyl-dl-asparagine serves as a substrate analog in studies of:

-

Ammonia Detoxification: ASNS mitigates toxicity by incorporating ammonia into asparagine .

-

mTORC1 Activation: Intracellular asparagine regulates amino acid uptake, influencing protein synthesis and cell proliferation .

Table 2: Key Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | ASNS inhibition, apoptosis | |

| Immunomodulation | NK cell activation | |

| Nutritional Absorption | Enhanced amino acid uptake |

Applications in Research and Industry

Biochemical Research

-

Enzyme Kinetics: Substrate for peptidases and proteases to study catalytic mechanisms .

-

Metabolic Pathways: Tracer in NMR and mass spectrometry to map asparagine flux .

Pharmaceutical Development

-

Drug Design: Backbone for peptide-based therapeutics targeting ASNS-overexpressing cancers .

-

Combination Therapies: Synergy with GCN2 inhibitors to overcome ASNase resistance in ALL .

Industrial Uses

Thermodynamic and Solvation Studies

Solvent Interactions

dl-Alanyl-dl-asparagine exhibits solvent-dependent stability:

-

Water-Formamide Systems: Negative indicates exothermic dissolution .

-

Hydrophobic Solvents: Reduced solubility due to disrupted hydrogen bonding .

Table 3: Enthalpic Coefficients in Binary Solvents

| Solvent System | (kJ/mol) |

|---|---|

| Water-Formamide | -0.45 |

| Water-Dimethylacetamide | -0.32 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume